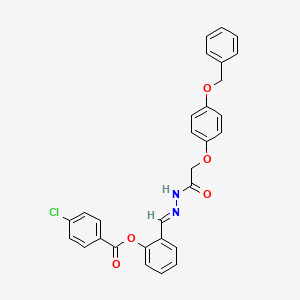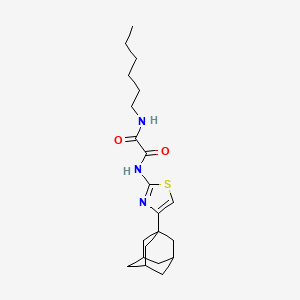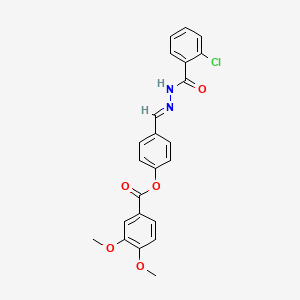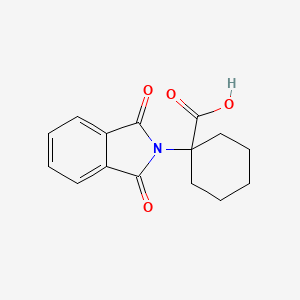
Mth-DL-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mth-DL-alanine: is a synthetic amino acid derivative with the chemical formula C5H8N2OS It contains a mixture of both D- and L- enantiomers of alanine, which are mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mth-DL-alanine can be synthesized through several methods. One common approach involves the reaction of methionine with alanine under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous solution. The process involves the formation of a peptide bond between the methionine and alanine molecules.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. This often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Mth-DL-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted alanine derivatives.
Applications De Recherche Scientifique
Mth-DL-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and amino acid interactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Mth-DL-alanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Mth-DL-alanine can be compared with other similar compounds such as:
DL-alanine: A racemic mixture of D- and L-alanine, commonly used in biochemical studies.
Methionine: An essential amino acid with a sulfur-containing side chain, important for protein synthesis.
Sarcosine: A derivative of glycine, used in studies of amino acid metabolism.
Uniqueness: this compound is unique due to its combination of methionine and alanine properties, making it a valuable tool for studying the interactions and functions of these amino acids in various contexts.
Propriétés
Formule moléculaire |
C5H8N2OS |
|---|---|
Poids moléculaire |
144.20 g/mol |
Nom IUPAC |
3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) |
Clé InChI |
CGZSEKCKSNARIX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=S)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)





![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)


![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)



